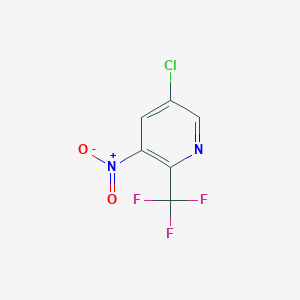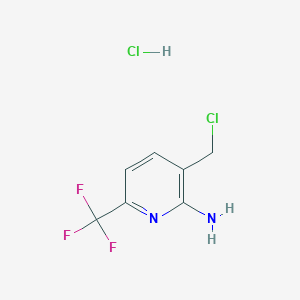
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 3-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Chloromethylation: Introduction of the chloromethyl group at the 3-position.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an imine or amide.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation with potassium permanganate can produce a nitro derivative.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the chloromethyl group can facilitate covalent interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the hydrochloride salt form.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but different substitution pattern.
Uniqueness
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The combination of the chloromethyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
1026039-38-2 |
|---|---|
Molekularformel |
C7H7Cl2F3N2 |
Molekulargewicht |
247.04 g/mol |
IUPAC-Name |
3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-3-4-1-2-5(7(9,10)11)13-6(4)12;/h1-2H,3H2,(H2,12,13);1H |
InChI-Schlüssel |
KDTRIKBMBZTLPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1CCl)N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)
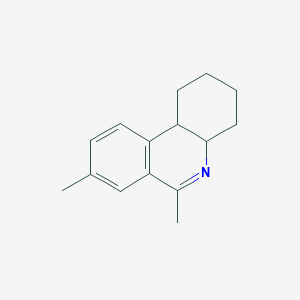
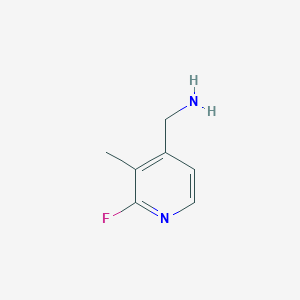
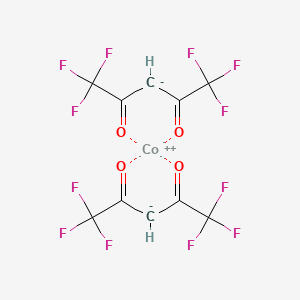



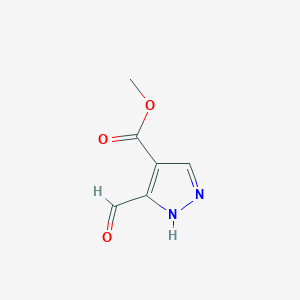

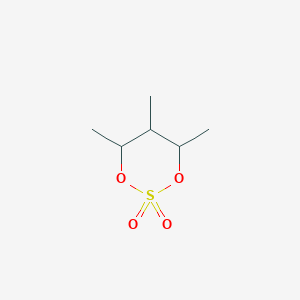
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)

